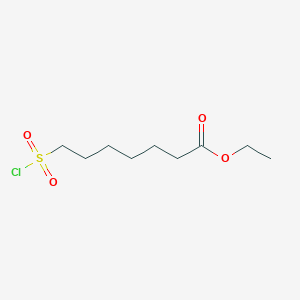

Ethyl7-sulfoheptanoate

Description

Ethyl 7-sulfoheptanoate is a sulfonated ester derivative of heptanoic acid, characterized by a sulfonic acid (-SO₃H) group at the 7th carbon of the heptanoate chain and an ethyl ester moiety. This compound’s reactivity and solubility are likely influenced by the strong electron-withdrawing nature of the sulfo group, distinguishing it from non-sulfonated esters .

Properties

CAS No. |

848354-71-2 |

|---|---|

Molecular Formula |

C9H17ClO4S |

Molecular Weight |

256.75 g/mol |

IUPAC Name |

ethyl 7-chlorosulfonylheptanoate |

InChI |

InChI=1S/C9H17ClO4S/c1-2-14-9(11)7-5-3-4-6-8-15(10,12)13/h2-8H2,1H3 |

InChI Key |

SPYSCEZEUXCFBT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCCS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl7-sulfoheptanoate typically involves the esterification of 7-sulfoheptanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction can be represented as:

7-sulfoheptanoic acid+ethanol→this compound+water

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents can be fine-tuned to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Ethyl7-sulfoheptanoate can undergo various chemical reactions, including:

Oxidation: The sulfonic acid group can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or acids.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are employed.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Alcohols.

Substitution: Various esters or acids depending on the nucleophile used.

Scientific Research Applications

Ethyl7-sulfoheptanoate has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: Investigated for its potential role in biochemical pathways involving sulfonic acid groups.

Medicine: Explored for its potential therapeutic properties, particularly in drug delivery systems.

Industry: Utilized in the manufacture of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl7-sulfoheptanoate involves its interaction with molecular targets through its sulfonic acid group. This group can form strong hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 7-sulfoheptanoate with three analogs from the provided evidence, focusing on molecular structure, functional groups, and inferred properties.

Table 1: Structural and Molecular Comparison

Note: Ethyl 7-sulfoheptanoate’s molecular formula and weight are inferred from nomenclature rules; experimental data is unavailable.

Key Differences in Properties and Reactivity

Polarity and Solubility: The sulfo group in Ethyl 7-sulfoheptanoate confers high hydrophilicity, making it water-soluble under neutral or basic conditions. In contrast, Ethyl 7-fluoroheptanoate’s fluorine substituent enhances lipophilicity, favoring organic solvents . Ethyl 2-acetylheptanoate, with a ketone group, exhibits intermediate polarity .

Acidity: The sulfonic acid group (pKa ~1–2) renders Ethyl 7-sulfoheptanoate significantly more acidic than analogs. Ethyl 2-acetylheptanoate’s ketone (pKa ~19–20) and Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate’s diketone (pKa ~9–10) are far less acidic .

Synthetic Applications: Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate’s aryl and diketone groups make it a candidate for synthesizing heterocycles or bioactive molecules . Ethyl 7-sulfoheptanoate’s acidity could facilitate its use in catalysis or sulfonation reactions.

Safety and Handling: Ethyl 2-acetylheptanoate requires standard ester-handling precautions (e.g., eye rinsing for contact) but lacks classified hazards . Ethyl 7-sulfoheptanoate’s acidity may necessitate additional safety measures, such as pH-neutralizing protocols.

Biological Activity

Ethyl 7-sulfoheptanoate is a sulfonated compound that has garnered attention in recent years for its potential biological activities. This article explores the biological activity of ethyl 7-sulfoheptanoate, focusing on its cytotoxic, antimicrobial, and antioxidant properties, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

Ethyl 7-sulfoheptanoate is characterized by its sulfonate group attached to a heptanoic acid derivative. Its chemical formula is C₉H₁₈O₄S, which indicates the presence of both ester and sulfonic functional groups. This unique structure contributes to its solubility in polar solvents and enhances its reactivity with biological targets.

1. Cytotoxic Activity

Recent studies have shown that ethyl 7-sulfoheptanoate exhibits significant cytotoxic effects against various cancer cell lines. The compound was tested against HCT-116 (colon cancer) and HEP-2 (laryngeal cancer) cell lines, demonstrating IC₅₀ values of 13.5 µg/mL and 25.3 µg/mL, respectively. These values suggest a potent ability to inhibit cell proliferation compared to standard chemotherapeutic agents like vinblastine, which has IC₅₀ values of 2.34 µg/mL for HCT-116 cells.

| Cell Line | IC₅₀ (µg/mL) | Positive Control (Vinblastine) |

|---|---|---|

| HCT-116 | 13.5 | 2.34 |

| HEP-2 | 25.3 | 6.61 |

2. Antimicrobial Activity

Ethyl 7-sulfoheptanoate has also been evaluated for its antimicrobial properties. It showed promising activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be:

| Bacterial Strain | MIC (µg/mL) | Positive Control (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 62.5 | 1.56 |

| Escherichia coli | 250 | 3.125 |

| Pseudomonas aeruginosa | 500 | 3.125 |

This antimicrobial activity indicates that ethyl 7-sulfoheptanoate could be a viable candidate for developing new antibacterial agents.

3. Antioxidant Activity

The antioxidant capacity of ethyl 7-sulfoheptanoate was assessed using the DPPH radical scavenging assay, where it exhibited an IC₅₀ value of 78.7 µg/mL, which is notable when compared to ascorbic acid (IC₅₀ = 10.6 µg/mL). This suggests that while it possesses antioxidant properties, it may not be as potent as traditional antioxidants.

The mechanisms underlying the biological activities of ethyl 7-sulfoheptanoate are still being elucidated. Preliminary research suggests that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS). Additionally, its ability to disrupt bacterial cell membranes contributes to its antimicrobial effects.

Case Studies

A recent case study highlighted the application of ethyl 7-sulfoheptanoate in a therapeutic context, where it was used in combination with other agents to enhance cytotoxic effects against resistant cancer cell lines. The study reported improved efficacy when ethyl 7-sulfoheptanoate was administered alongside conventional chemotherapeutics, indicating potential for combination therapy strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.